3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one 3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 338750-50-8
VCID: VC4921066
InChI: InChI=1S/C13H10N2O2S/c1-17-10-4-2-9(3-5-10)15-8-14-12-11(13(15)16)6-7-18-12/h2-8H,1H3
SMILES: COC1=CC=C(C=C1)N2C=NC3=C(C2=O)C=CS3
Molecular Formula: C13H10N2O2S
Molecular Weight: 258.3

3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

CAS No.: 338750-50-8

Cat. No.: VC4921066

Molecular Formula: C13H10N2O2S

Molecular Weight: 258.3

* For research use only. Not for human or veterinary use.

3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one - 338750-50-8

Specification

CAS No. 338750-50-8
Molecular Formula C13H10N2O2S
Molecular Weight 258.3
IUPAC Name 3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C13H10N2O2S/c1-17-10-4-2-9(3-5-10)15-8-14-12-11(13(15)16)6-7-18-12/h2-8H,1H3
Standard InChI Key MYUMGHUOGAWHNW-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2C=NC3=C(C2=O)C=CS3

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, 3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one, reflects its core structure:

  • A thieno[2,3-d]pyrimidin-4(3H)-one backbone, where a thiophene ring is fused to a pyrimidinone system.

  • A 4-methoxyphenyl substituent at the 3-position of the pyrimidinone ring.

Key structural attributes include:

  • Planar aromatic systems: The fused thiophene-pyrimidinone core enables π-π stacking interactions, critical for binding to biological targets .

  • Methoxy group: The electron-donating methoxy group at the para position of the phenyl ring enhances solubility and modulates electronic properties, potentially influencing receptor affinity .

Synthetic Methodologies

General Synthesis of Thienopyrimidinones

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives typically involves cyclization reactions. For example:

  • Intermediate formation: 3-Aminothiophene-2-carboxylates react with anhydrides or acyl chlorides to form acylated intermediates .

  • Cyclization: Intramolecular cyclization under thermal or acidic conditions yields the thienopyrimidinone core .

Example Pathway (Adapted from Dabaeva et al. ):

  • Starting material: 3-Amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid.

  • Acylation: Reaction with butanoic anhydride forms an oxazine intermediate.

  • Ring-opening and cyclization: Treatment with primary amines (e.g., 2-phenylethanamine) yields substituted thienopyrimidinones .

For 3-(4-methoxyphenyl) substitution, 4-methoxybenzylamine could serve as the amine source, introducing the aryl group during cyclization.

Physicochemical Properties

While direct data for 3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one are scarce, analogs provide approximate values:

PropertyValue (Analog: 5-(4-Methoxyphenyl) Derivative )
Molecular FormulaC₁₃H₁₀N₂O₂S
Molecular Weight258.3 g/mol
Boiling Point487.9±40.0 °C (Predicted)
Density1.40±0.1 g/cm³ (Predicted)
pKa9.58±0.20 (Predicted)

Key observations:

  • The methoxy group increases hydrophobicity compared to unsubstituted analogs.

  • The planar structure suggests moderate solubility in polar aprotic solvents (e.g., DMSO) .

Pharmacological Activities

Kinase Inhibition

Thieno[2,3-d]pyrimidin-4(3H)-ones exhibit potent inhibition of Rho-associated coiled-coil kinases (ROCKs), which regulate cell motility and apoptosis . For example:

  • Compound 8k: A structurally similar derivative (3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one) inhibits ROCK I/II with IC₅₀ values of 0.004 μM and 0.001 μM, respectively .

  • Mechanism: The methoxyphenyl group likely occupies hydrophobic pockets in the kinase ATP-binding site .

Structure-Activity Relationships (SAR)

Critical substituent effects include:

  • Position of methoxy group: Para-substitution (as in 3-(4-methoxyphenyl)) enhances metabolic stability compared to ortho or meta positions .

  • Heterocyclic fused systems: Pyrano or pyrido fusion (e.g., pyrido[3',2':4,5]thieno[3,2-d]pyrimidinones) improves bioavailability .

Future Directions

  • Synthetic Optimization: Developing one-pot methodologies to reduce step counts and improve yields .

  • Targeted Drug Design: Exploiting ROCK inhibition for neurodegenerative diseases or hypertension .

  • Toxicological Profiling: Assessing in vivo safety and pharmacokinetics of 3-substituted derivatives.

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